![molecular formula C13H14FNO2 B7579505 (E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)
(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one, commonly known as FLVCR2 inhibitor, is a chemical compound that has shown promising results in scientific research applications.
Wirkmechanismus
FLVCR2 inhibitor works by blocking the function of FLVCR2, which is responsible for the transport of heme across the cell membrane. This leads to an accumulation of heme inside the cell, which in turn activates the mitochondrial apoptotic pathway, leading to cell death.
Biochemical and Physiological Effects:
FLVCR2 inhibitor has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the levels of heme in the blood. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FLVCR2 inhibitor is its potential therapeutic applications in cancer treatment. However, its use in lab experiments is limited due to its high cost and limited availability. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of FLVCR2 inhibitor. One potential direction is the development of more potent and selective inhibitors of FLVCR2. Another direction is the investigation of its potential use in the treatment of other diseases, such as sickle cell anemia and malaria. Additionally, further studies are needed to determine the safety and efficacy of FLVCR2 inhibitor in human clinical trials.
In conclusion, FLVCR2 inhibitor has shown promising results in scientific research applications, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a promising candidate for further research and development. However, further studies are needed to fully understand its safety and efficacy in humans.
Synthesemethoden
The synthesis of FLVCR2 inhibitor involves the reaction of 4-fluorobenzaldehyde with (R)-3-hydroxypyrrolidine-1-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting product is then treated with potassium carbonate and 1,3-dibromo-5,5-dimethylhydantoin to obtain the final product.
Wissenschaftliche Forschungsanwendungen
FLVCR2 inhibitor has been studied extensively in scientific research for its potential therapeutic applications. It has been found to inhibit the function of FLVCR2, a protein that plays a crucial role in the transport of heme, an iron-containing molecule, across the cell membrane. FLVCR2 inhibitor has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-11-4-1-10(2-5-11)3-6-13(17)15-8-7-12(16)9-15/h1-6,12,16H,7-9H2/b6-3+/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQVISGAZAVWOU-MJRJWQSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.